molecular formula C12H17BO2 B1374591 (E)-(4-Butylstyryl)boronic acid CAS No. 480425-29-4

(E)-(4-Butylstyryl)boronic acid

Cat. No.: B1374591
CAS No.: 480425-29-4
M. Wt: 204.08 g/mol
InChI Key: AJCKKPVFZKJQTH-UHFFFAOYSA-N
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Description

(E)-(4-Butylstyryl)boronic acid is an organic compound with the molecular formula C12H17BO2 It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a styryl group substituted with a butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-(4-Butylstyryl)boronic acid can be synthesized through several methods, with the Suzuki-Miyaura coupling reaction being one of the most common. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 50-100°C

Industrial Production Methods

Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(E)-(4-Butylstyryl)boronic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to the corresponding alcohol or aldehyde using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the styryl group to an ethyl group using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions on the aromatic ring, facilitated by the presence of the boronic acid group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Bromine in carbon tetrachloride, nitration with nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: (E)-(4-Butylstyryl)alcohol, (E)-(4-Butylstyryl)aldehyde

    Reduction: (E)-(4-Butylethyl)boronic acid

    Substitution: Various substituted (E)-(4-Butylstyryl)boronic acids depending on the electrophile used.

Scientific Research Applications

(E)-(4-Butylstyryl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.

    Biology: Investigated for its potential as a ligand in biological assays and as a precursor for bioactive compounds.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-(4-Butylstyryl)boronic acid primarily involves its ability to form stable complexes with various metal catalysts, facilitating reactions such as the Suzuki-Miyaura coupling. The boronic acid group interacts with the metal center, enhancing the reactivity of the compound and enabling efficient carbon-carbon bond formation. The molecular targets and pathways involved include the activation of the palladium catalyst and the subsequent transmetalation and reductive elimination steps.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • (E)-Styrylboronic acid
  • (4-Butylphenyl)boronic acid

Uniqueness

(E)-(4-Butylstyryl)boronic acid is unique due to the presence of both a butyl chain and a styryl group, which confer distinct reactivity and properties compared to other boronic acids. This combination allows for versatile applications in organic synthesis and material science, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

2-(4-butylphenyl)ethenylboronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BO2/c1-2-3-4-11-5-7-12(8-6-11)9-10-13(14)15/h5-10,14-15H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCKKPVFZKJQTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=CC1=CC=C(C=C1)CCCC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70722080
Record name [2-(4-Butylphenyl)ethenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70722080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480425-29-4
Record name [2-(4-Butylphenyl)ethenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70722080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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